molecular formula C18H20ClNO3 B4033974 2-(4-chloro-2-methylphenoxy)-N-(4-methoxybenzyl)propanamide

2-(4-chloro-2-methylphenoxy)-N-(4-methoxybenzyl)propanamide

Cat. No.: B4033974
M. Wt: 333.8 g/mol
InChI Key: VDWNCNSYBGNAGV-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(4-methoxybenzyl)propanamide is a useful research compound. Its molecular formula is C18H20ClNO3 and its molecular weight is 333.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.1131712 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Occurrence and Environmental Impact

Parabens, including compounds with phenolic groups similar to the structure of 2-(4-chloro-2-methylphenoxy)-N-(4-methoxybenzyl)propanamide, are extensively used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. Their occurrence, fate, and behavior in aquatic environments have been reviewed, highlighting their presence at low concentration levels in effluents of wastewater treatment plants and their ubiquity in surface water and sediments. This pervasive presence is due to the consumption of paraben-based products and continuous introduction into the environment. Studies have shown that while parabens are biodegradable, their chlorinated by-products are more stable and persistent, necessitating further research to understand their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Sorption to Soil and Organic Matter

Research on the sorption of phenoxy herbicides, which share similar phenoxy groups with this compound, has compiled data showing how these compounds interact with soil, organic matter, and minerals. The sorption can be influenced by soil parameters such as pH, organic carbon content, and the presence of iron oxides, indicating the environmental persistence and mobility of these compounds (Werner, Garratt, & Pigott, 2012).

Antimicrobial Properties and Food Preservation

Chlorogenic acid, a phenolic compound similar to this compound, exhibits antimicrobial activity against a wide range of organisms, including bacteria, yeasts, molds, viruses, and amoebas. This property is valuable for the food industry in searching for new and natural molecules for food product preservation. Chlorogenic acid's combination of antimicrobial, antioxidant, and prebiotic activities makes it an excellent candidate for dietary supplements and functional foods, suggesting potential applications for similar compounds (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Decolorization and Detoxification of Industrial Effluents

The enzymatic approach for the decolorization/degradation of dyes in wastewater has gained interest as an alternative to conventional treatments. Enzymatic treatment, utilizing oxidoreductive enzymes, is effective even at very dilute solution concentrations and for compounds recalcitrant to microbial action. This method's potential, especially when enhanced by redox mediators, suggests its applicability in treating wastewater containing complex phenolic compounds similar to this compound, to improve environmental health (Husain, 2006).

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(4-methoxyphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-12-10-15(19)6-9-17(12)23-13(2)18(21)20-11-14-4-7-16(22-3)8-5-14/h4-10,13H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWNCNSYBGNAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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